7-Bromo-4-methylenechromane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9BrO |
|---|---|
Molecular Weight |
225.08 g/mol |
IUPAC Name |
7-bromo-4-methylidene-2,3-dihydrochromene |
InChI |
InChI=1S/C10H9BrO/c1-7-4-5-12-10-6-8(11)2-3-9(7)10/h2-3,6H,1,4-5H2 |
InChI Key |
GYDVQCNQVUERNQ-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCOC2=C1C=CC(=C2)Br |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 7 Bromo 4 Methylenechromane
Transformations Involving the Methylene (B1212753) Group
The exocyclic double bond at the 4-position of the chromane (B1220400) core is a site of high electron density, making it susceptible to attack by electrophiles and a participant in various pericyclic reactions.
The exo-methylene group readily undergoes addition reactions typical of alkenes. For instance, hydroboration-oxidation provides a route to the corresponding primary alcohol with anti-Markovnikov regioselectivity. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com This two-step process involves the syn-addition of a borane reagent across the double bond, followed by oxidation, typically with hydrogen peroxide and base, to replace the boron atom with a hydroxyl group. masterorganicchemistry.commasterorganicchemistry.com
Cycloaddition reactions offer a powerful method for constructing new ring systems attached to the chromane scaffold. The exo-methylene group can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, with various dienes to form spirocyclic six-membered rings. libretexts.orglibretexts.org The reactivity of the dienophile in these reactions is often enhanced by the presence of electron-withdrawing groups, though reactions with electron-rich dienes are also possible. Furthermore, photochemical [2+2] cycloadditions with other alkenes can be employed to synthesize strained four-membered spirocyclic systems. libretexts.orgyoutube.comwikipedia.org
A key functional group interconversion of the exo-methylene group is oxidative cleavage, most commonly achieved through ozonolysis. wikipedia.orgmasterorganicchemistry.comyoutube.com This reaction breaks the carbon-carbon double bond and, depending on the workup conditions, can yield different carbonyl-containing products. A reductive workup, typically using dimethyl sulfide (DMS) or zinc, will cleave the double bond to yield 7-bromochroman-4-one (B108298). masterorganicchemistry.comyoutube.com In contrast, an oxidative workup with hydrogen peroxide will also yield 7-bromochroman-4-one, as the other potential product, formaldehyde, would be oxidized to carbonic acid. masterorganicchemistry.com
Reactions of the Bromine Substituent
The bromine atom at the 7-position on the aromatic ring is a versatile handle for further functionalization, primarily through nucleophilic substitution, metal-catalyzed cross-coupling, and elimination reactions.
Palladium-catalyzed cross-coupling reactions are highly effective methods for forming new carbon-carbon bonds at the C-7 position of the chromane ring. The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl. tcichemicals.com
Stille Coupling: The Stille reaction involves the coupling of the aryl bromide with an organotin compound (organostannane) in the presence of a palladium catalyst. wikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.net This reaction is valued for its tolerance of a wide variety of functional groups.
| Organostannane Partner | Palladium Catalyst | Ligand | Solvent | Additives | Typical Yield |
|---|---|---|---|---|---|
| Aryl-Sn(n-Bu)₃ | Pd(PPh₃)₄ | - | Toluene | - | 75-95% |
| Vinyl-Sn(n-Bu)₃ | PdCl₂(PPh₃)₂ | - | THF | - | 80-98% |
| Alkynyl-Sn(n-Bu)₃ | Pd₂(dba)₃ | P(o-tol)₃ | Dioxane | LiCl | 70-90% |
Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a widely used method that couples the aryl bromide with an organoboron species, typically a boronic acid or a boronic ester, using a palladium catalyst and a base. tcichemicals.comwikipedia.orgorganic-chemistry.orglibretexts.org This reaction is favored for its mild reaction conditions and the low toxicity of the boron-containing reagents. organic-chemistry.org
| Organoboron Partner | Palladium Catalyst | Ligand | Base | Solvent | Typical Yield |
|---|---|---|---|---|---|
| Aryl-B(OH)₂ | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 85-98% |
| Vinyl-B(pin) | PdCl₂(dppf) | - | K₃PO₄ | Dioxane | 80-95% |
| Alkyl-B(OH)₂ | Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF/H₂O | 70-90% |
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgresearchgate.netnih.govlibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgresearchgate.netlibretexts.org
| Alkyne Partner | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Typical Yield |
|---|---|---|---|---|---|
| Arylacetylene | PdCl₂(PPh₃)₂ | CuI | Triethylamine | THF | 85-98% |
| Alkylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | DMF | 75-95% |
| Silylacetylene | PdCl₂(dppf) | CuI | Cs₂CO₃ | Dioxane | 80-96% |
Under forcing conditions with a very strong base, such as sodium amide (NaNH₂), aryl halides can undergo an elimination-addition reaction. libretexts.orgmakingmolecules.comlibretexts.orgmasterorganicchemistry.com This proceeds through a highly reactive benzyne intermediate. libretexts.orgmakingmolecules.comlibretexts.orgmasterorganicchemistry.com For 7-Bromo-4-methylenechromane, treatment with a strong base could lead to the formation of a benzyne intermediate across the 6- and 7-positions of the aromatic ring. Subsequent nucleophilic attack on this intermediate would lead to a mixture of regioisomeric products, with the nucleophile adding at either the C-6 or C-7 position. makingmolecules.com
Chromane Ring System Modifications
The reactivity of the chromane ring system, particularly in a molecule like this compound, allows for a variety of chemical transformations that can modify its core structure. These modifications are crucial for the synthesis of more complex molecules and for exploring the chemical space around the chromane scaffold. The following sections detail specific types of reactions that can alter the chromane ring system, focusing on dearomatization, tandem and cascade reactions, and free radical additions.
Dearomatization Reactions on the Chromane Core
Dearomatization is a powerful strategy in organic synthesis that transforms flat, aromatic systems into three-dimensional structures, thereby increasing molecular complexity. nih.gov While direct dearomatization of the benzene (B151609) ring in a pre-formed chromane is challenging due to the high resonance stabilization energy, related dearomative cyclization strategies can be employed to construct chromane derivatives with dearomatized rings.
One such approach involves the scandium(III) triflate-catalyzed dearomative [5+1] annulation of 3-aminophenols with O-alkyl ortho-oxybenzaldehydes. This reaction proceeds through a cascade process involving condensation, a nih.govrsc.org-hydride transfer, and a dearomative cyclization to yield spiro[chromane-3,1′-cyclohexane]-2′,4′-dien-6′-ones. nih.gov This method effectively achieves the dearomatization of a phenol (B47542) ring while simultaneously constructing the chromane core. Although this example builds the dearomatized ring onto a phenol rather than dearomatizing a pre-existing chromane, it demonstrates a key strategy for accessing dearomatized chromane-containing scaffolds.
Another concept in dearomatization involves the oxidative dearomatization of phenols to form ortho-quinone methides, which are reactive intermediates that can undergo various cycloadditions and conjugate additions to generate complex, dearomatized products. While these reactions often lead to rearomatization, certain conditions can yield stable, dearomatized structures.
The key challenge in the dearomatization of a compound like this compound would be to overcome the aromaticity of the benzene ring. This typically requires harsh conditions or the use of highly reactive reagents, such as hypervalent iodine or heavy metals, although catalytic methods using more benign oxidants are being developed.
Table 1: Examples of Dearomatization Strategies Relevant to Chromane Synthesis
| Starting Materials | Catalyst/Reagent | Product Type | Key Transformation |
| 3-Aminophenols and O-alkyl ortho-oxybenzaldehydes | Sc(OTf)₃ | Spiro[chromane-3,1′-cyclohexane]-2′,4′-dien-6′-ones | Dearomative [5+1] annulation |
| 2-(Hydroxymethyl)phenols | Cinchona alkaloid-derived phase-transfer catalyst / H₂O₂ | 1-Oxaspiro[2.5]octadienones | Enantioselective oxidative dearomatization |
Tandem and Cascade Reaction Sequences
Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, represent a highly efficient approach to synthesizing complex molecules. bham.ac.ukwikipedia.org The chromane scaffold is a suitable substrate for such reaction sequences, enabling the rapid construction of intricate molecular architectures.
A notable example is the ruthenium(II) pincer-catalyzed coupling of naphthols with primary allylic alcohols, which leads to the formation of benzo(f)chromanes. This process involves a sequence of catalytic steps that result in the formation of the chromane ring system in a single operation. Mechanistic studies suggest the involvement of tandem reactions, where an initial O-H bond activation of the allylic alcohol is followed by a 1,4-conjugate addition with the dearomatized naphthol.
Furthermore, multi-component cascade reactions involving chromone (B188151) derivatives have been developed. For instance, 3-formylchromones can react with ethyl 2-(pyridin-2-yl)acetate derivatives and amidine hydrochlorides in a complex cascade to produce highly functionalized 4,5-dihydro-[4,5′-bipyrimidin]-6(1H)-one derivatives. rsc.org This reaction proceeds through the formation of five new bonds and the cleavage of one bond in a single pot. rsc.org
These examples highlight the utility of the chromane framework in designing complex reaction cascades. For this compound, the exocyclic double bond and the aromatic ring provide multiple sites for reactivity that could be exploited in the design of novel tandem reactions.
Table 2: Examples of Tandem and Cascade Reactions for Chromane Synthesis
| Reactants | Catalyst/Reagent | Product | Reaction Type |
| Naphthols and primary allylic alcohols | Ru(II) pincer complex | Benzo(f)chromanes | Catalytic coupling via tandem reactions |
| 3-Formylchromones, ethyl 2-(pyridin-2-yl)acetate derivatives, and amidine hydrochlorides | Cs₂CO₃ | 4,5-Dihydro-[4,5′-bipyrimidin]-6(1H)-ones | Multi-component cascade reaction |
Free Radical Addition Reactions
The exocyclic double bond in this compound is susceptible to free radical addition reactions. These reactions are typically initiated by the homolytic cleavage of a radical initiator, such as a peroxide, upon heating or irradiation. libretexts.org
A classic example of a free radical addition is the anti-Markovnikov addition of hydrogen bromide (HBr) to an alkene in the presence of peroxides. libretexts.org In the context of this compound, the reaction would be initiated by the formation of a bromine radical from HBr and the peroxide initiator. libretexts.org This bromine radical would then add to the less substituted carbon of the exocyclic double bond (the methylene carbon). This regioselectivity is governed by the formation of the more stable radical intermediate, which in this case would be a tertiary carbon radical at the C4 position of the chromane ring. This increased stability is due to hyperconjugation and delocalization of the radical into the adjacent oxygen atom and aromatic ring.
The resulting tertiary carbon radical would then abstract a hydrogen atom from another molecule of HBr to form the final product, 4-(bromomethyl)-7-bromochroman, and regenerate a bromine radical to continue the chain reaction. libretexts.org
The general mechanism for this process is as follows:
Initiation: Homolytic cleavage of the peroxide initiator to form alkoxy radicals, followed by reaction with HBr to generate a bromine radical.
Propagation Step 1: Addition of the bromine radical to the methylene carbon of this compound to form a stable tertiary carbon radical at the C4 position.
Propagation Step 2: Abstraction of a hydrogen atom from HBr by the tertiary carbon radical to yield the product and a new bromine radical.
Termination: Combination of any two radical species to form a non-radical product.
It is important to note that in the absence of a radical initiator, the addition of HBr to an alkene typically proceeds through an electrophilic addition mechanism, which would follow Markovnikov's rule.
Table 3: Predicted Outcome of Free Radical Addition of HBr to this compound
| Reactant | Reagents | Predicted Major Product | Key Intermediate | Regioselectivity |
| This compound | HBr, Peroxide (ROOR) | 4-(Bromomethyl)-7-bromochroman | Tertiary carbon radical at C4 | Anti-Markovnikov |
Mechanistic Elucidation of Reactions Involving 7 Bromo 4 Methylenechromane
Detailed Reaction Pathway Analysis
Annulation reactions involving alkenyl systems such as the methylene (B1212753) group in 7-Bromo-4-methylenechromane can proceed through carbocationic intermediates, particularly under acidic conditions. The reaction is initiated by the protonation of the exocyclic double bond, leading to the formation of a tertiary carbocation. This electrophilic center is stabilized by the adjacent oxygen atom within the chromane (B1220400) ring system through resonance.
Table 1: General Stability of Carbocation Intermediates
| Type of Carbocation | Relative Stability |
| Tertiary | Most Stable |
| Secondary | Moderately Stable |
| Primary | Least Stable |
| Methyl | Highly Unstable |
This table illustrates the general trend in carbocation stability, which is a key factor in predicting the feasibility of reactions proceeding through such intermediates.
Radical intermediates of this compound can be generated through various methods, including homolytic cleavage of a C-H bond adjacent to the double bond or via single-electron transfer (SET) processes. These radical species are highly reactive and can participate in a variety of transformations, such as additions to unsaturated systems or cyclization reactions.
The characterization of transient radical intermediates is often accomplished using Electron Paramagnetic Resonance (EPR) spectroscopy. EPR spectroscopy detects the presence of unpaired electrons, providing information about the structure and electronic environment of the radical. For a radical derived from this compound, the EPR spectrum would be expected to show hyperfine coupling to nearby protons, allowing for the elucidation of its structure.
Table 2: Hypothetical EPR Data for a Radical Intermediate
| Parameter | Hypothetical Value | Information Provided |
| g-factor | ~2.0023 | Indicates an organic radical |
| Hyperfine Coupling (aH) | Varies | Provides information on the proximity of protons to the radical center |
This table presents hypothetical EPR parameters. Actual values would need to be determined experimentally to confirm the structure of any radical intermediates.
While this compound itself does not form an enolate, it can act as an electrophile in reactions with enolates generated from other carbonyl-containing compounds. In a Michael addition, a soft nucleophile, such as an enolate, would attack the β-carbon of the α,β-unsaturated system of the methylenechromane. This conjugate addition is a powerful method for carbon-carbon bond formation.
The mechanism involves the formation of a resonance-stabilized enolate, which then adds to the exocyclic double bond of this compound. The resulting intermediate would be a new enolate that, upon protonation, yields the final adduct. The regioselectivity of the attack is governed by the principles of hard and soft acid and base (HSAB) theory, with the soft enolate nucleophile preferentially attacking the soft electrophilic β-carbon.
The Knoevenagel condensation, which typically involves the reaction of an aldehyde or ketone with an active methylene compound, is less directly applicable here unless the methylenechromane is first transformed into a carbonyl-containing derivative.
Spectroscopic Characterization of 7 Bromo 4 Methylenechromane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).
¹H NMR Analysis of Proton Environments
Specific ¹H NMR data, including chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J), for 7-Bromo-4-methylenechromane are not available in the searched literature. This information is crucial for identifying the distinct proton environments within the molecule, such as those on the aromatic ring, the chromane (B1220400) core, and the exocyclic methylene (B1212753) group.
¹³C NMR Analysis of Carbon Frameworks
Detailed ¹³C NMR data, which would provide the chemical shifts for each unique carbon atom in the this compound structure, could not be located. This includes the expected signals for the aromatic carbons, the quaternary carbon bearing the bromine atom, the carbons of the pyran ring, and the olefinic carbons of the methylene group.
Two-Dimensional NMR Techniques (e.g., HMBC, HSQC)
Two-dimensional NMR techniques are instrumental in establishing connectivity within a molecule. Heteronuclear Single Quantum Coherence (HSQC) experiments identify direct one-bond correlations between protons and the carbons they are attached to. columbia.edu Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal longer-range correlations between protons and carbons, typically over two or three bonds, which is vital for assembling the complete molecular structure. columbia.edu However, no specific HSQC or HMBC correlation data for this compound could be found.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules, thereby providing information about the molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. The precise mass of the molecular ion of this compound, which would confirm its atomic composition, is not reported in the available resources.
LC-MS and UPLC Applications
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) are techniques that couple chromatographic separation with mass analysis. While these methods are frequently used for the analysis of related compounds, no specific applications or resulting data for this compound were identified in the literature search.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. For this compound, the IR spectrum is expected to exhibit a unique pattern of absorption bands that are characteristic of its distinct structural features, including the chromane skeleton, the bromo substituent, and the exocyclic methylene group.
The interpretation of the IR spectrum of this compound involves the identification of characteristic absorption frequencies for its constituent functional groups. The presence of the C-Br bond is typically indicated by a stretching vibration in the fingerprint region of the spectrum, generally appearing between 690 and 515 cm⁻¹. orgchemboulder.com The exocyclic methylene group (C=CH₂) would be expected to show a C=C stretching vibration in the region of 1680-1640 cm⁻¹. vscht.cz Additionally, the stretching vibrations of the =C-H bond in the methylene group are anticipated to appear at wavenumbers slightly higher than 3000 cm⁻¹, typically around 3080 cm⁻¹. vscht.cz
The chromane ring system itself contributes to the complexity of the spectrum. The aromatic C=C stretching vibrations of the benzene (B151609) ring within the chromane structure are expected to produce bands in the 1600-1475 cm⁻¹ region. uc.edu The C-O-C stretching of the ether linkage in the chromane ring typically gives rise to a strong absorption band in the 1300-1000 cm⁻¹ range. uc.edu Furthermore, C-H stretching vibrations of the saturated portion of the chromane ring will be observed in the 3000-2850 cm⁻¹ range. uc.edu
A comprehensive analysis of these characteristic absorption bands allows for the confirmation of the presence of the key functional groups within the this compound molecule. Gas-phase IR spectroscopy, often coupled with mass spectrometry, can provide even more detailed structural information by analyzing m/z-selected ions, which can be compared with quantum-chemically computed IR spectra of candidate structures. nih.gov
Table 1: Predicted Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-Br | Stretching | 690-515 orgchemboulder.com |
| C=C (methylene) | Stretching | 1680-1640 vscht.cz |
| =C-H (methylene) | Stretching | ~3080 vscht.cz |
| C=C (aromatic) | Stretching | 1600-1475 uc.edu |
| C-O-C (ether) | Stretching | 1300-1000 uc.edu |
| C-H (alkane) | Stretching | 3000-2850 uc.edu |
| C-H (aromatic) | Stretching | 3100-3050 uc.edu |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a highly sensitive technique specifically used for the detection and characterization of chemical species that have unpaired electrons, such as free radicals. While this compound in its ground state is not a radical, EPR spectroscopy can be an invaluable tool for studying its reactivity, particularly in processes that may involve the formation of radical intermediates.
For instance, the investigation of the fragmentation behavior of chromane derivatives has revealed the occurrence of radical fragmentation reactions. nih.gov In such studies, EPR spectroscopy could be employed to directly detect and identify any transient radical species that are formed. The information obtained from an EPR spectrum, such as the g-value and hyperfine coupling constants, can provide detailed insights into the electronic structure and the local environment of the unpaired electron within the radical.
The application of EPR spectroscopy to derivatives of this compound could be particularly insightful in understanding reaction mechanisms, degradation pathways, or photochemical processes. By spin-labeling the molecule or using spin-trapping techniques, it may be possible to investigate interactions with other molecules and to characterize short-lived radical adducts.
Advanced Spectroscopic Methods (e.g., MATI spectroscopy for electronic structure insights)
To gain a deeper understanding of the electronic structure of this compound, advanced spectroscopic techniques can be employed. One such powerful method is Mass-Analyzed Threshold Ionization (MATI) spectroscopy. MATI spectroscopy is a high-resolution technique used to obtain detailed information about the vibrational and electronic states of molecular cations. aip.org
In a MATI experiment, molecules are excited to high-lying Rydberg states just below the ionization threshold. These long-lived Rydberg states are then ionized by a pulsed electric field, and the resulting ions are detected by a mass spectrometer. This method allows for the precise determination of the adiabatic ionization energy of the molecule, which is the energy required to remove an electron from the molecule in its ground vibrational state to form the cation in its ground vibrational state. aip.orgrsc.org
The MATI spectrum consists of a series of peaks that correspond to transitions to different vibrational levels of the molecular cation. aip.org By analyzing the positions and intensities of these peaks, it is possible to determine the vibrational frequencies of the cation and to gain insights into the changes in geometry that occur upon ionization. aip.org For this compound, MATI spectroscopy could provide valuable data on its electronic properties, such as its ionization potential and the nature of its molecular orbitals, which are crucial for understanding its reactivity and photochemistry. The vibrational assignments for the peaks in the MATI spectrum can be aided by Franck-Condon factor calculations. aip.org
Computational Chemistry and Theoretical Investigations of 7 Bromo 4 Methylenechromane
Electronic Structure Elucidation
The electronic structure is fundamental to understanding the stability, reactivity, and spectroscopic properties of a molecule. Various computational methods can be employed to model the distribution of electrons within 7-Bromo-4-methylenechromane.
Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules due to its balance of accuracy and computational efficiency. asrjetsjournal.orgthenucleuspak.org.pk For chromene and its derivatives, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been successfully used to analyze their structural and electronic properties. thenucleuspak.org.pkbohrium.com
In a theoretical study of this compound, DFT would be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. Following optimization, vibrational frequency calculations are typically performed to confirm that the structure corresponds to a true energy minimum on the potential energy surface. uctm.edu The absence of imaginary frequencies indicates a stable conformation. uctm.edu
Illustrative Data from DFT Calculations on a Chromane (B1220400) Derivative:
| Parameter | Calculated Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Region of electron donation (nucleophilicity) |
| LUMO Energy | -1.2 eV | Region of electron acceptance (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical reactivity and stability |
The Hartree-Fock (HF) method is a foundational ab initio approach that solves the Schrödinger equation by approximating the electron-electron repulsion. wikipedia.org However, it does not fully account for electron correlation, which is the interaction between individual electrons. epfl.chststephens.net.in Consequently, HF calculations, while computationally less expensive, are often less accurate than DFT for many properties. epfl.ch
Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Configuration Interaction (CI), are designed to systematically include electron correlation, offering higher accuracy. epfl.chresearchgate.net These methods build upon the HF result to provide a more refined description of the electronic structure. wikipedia.orgststephens.net.in For a molecule like this compound, applying these methods would yield more precise energy values and a more accurate depiction of its electronic properties, albeit at a significantly higher computational cost. epfl.ch They are particularly important for systems where electron correlation plays a critical role, such as in the accurate prediction of reaction barriers. ststephens.net.in
Molecular Orbital (MO) theory and Valence Bond (VB) theory are two fundamental quantum mechanical frameworks for describing chemical bonding. wikipedia.org
Molecular Orbital (MO) Theory: This theory describes electrons as occupying delocalized molecular orbitals that extend over the entire molecule. utexas.edu Computational methods like DFT and Hartree-Fock are based on MO theory. For this compound, an MO analysis would reveal how the atomic orbitals of carbon, hydrogen, oxygen, and bromine combine to form the bonding, non-bonding, and anti-bonding orbitals of the molecule. utexas.eduyoutube.com The shapes and energies of these orbitals, particularly the HOMO and LUMO, are key to predicting sites of reactivity.
Valence Bond (VB) Theory: VB theory offers a more localized perspective, describing bonds as arising from the overlap of atomic orbitals on adjacent atoms. wikipedia.orgwhiterose.ac.uk It aligns more closely with the classical Lewis structure representation of molecules, involving concepts like orbital hybridization and resonance. ulethbridge.ca Modern computational VB methods can provide detailed insights into the nature of specific chemical bonds within the this compound structure, complementing the delocalized picture provided by MO theory. wikipedia.org
The distribution of electron density in a molecule is key to its interactions with other chemical species.
Charge Density Analysis: This involves calculating the probability of finding an electron at any given point in the space around the molecule. Topological analysis of the electron density, using frameworks like the Quantum Theory of Atoms in Molecules (QTAIM), can characterize the nature of chemical bonds (e.g., covalent vs. ionic) and identify bond critical points. nih.gov For this compound, this analysis would quantify the charge distribution and provide insight into the polarity of its bonds.
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential mapped onto the electron density surface of a molecule. researchgate.net It is an invaluable tool for predicting the sites for electrophilic and nucleophilic attack. thenucleuspak.org.pkbohrium.com Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For this compound, an MEP map would likely show negative potential around the oxygen atom and the π-system of the exocyclic methylene (B1212753) group and the benzene (B151609) ring, highlighting these as potential sites for interaction with electrophiles. mdpi.com
Reaction Mechanism Modeling and Energy Profiles
Computational chemistry is instrumental in modeling the transformation of reactants to products, providing a detailed view of the reaction mechanism.
A transition state (TS) represents the highest energy point along a reaction coordinate. nih.gov Locating and characterizing the transition state structure is crucial for understanding the kinetics of a chemical reaction and calculating its activation energy. nih.govnih.gov
For a potential reaction involving this compound, such as an electrophilic addition to the methylene group, computational methods would be used to search for the corresponding transition state geometry. This involves optimization algorithms that locate a first-order saddle point on the potential energy surface—a structure that is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. Vibrational frequency analysis of a proposed TS structure must yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products. nih.gov The energy difference between the reactants and the transition state defines the activation barrier, a key determinant of the reaction rate.
Key Data for a Characterized Transition State:
| Property | Description |
|---|---|
| Geometry | The specific arrangement of atoms at the energy maximum. |
| Energy | The potential energy of the transition state relative to reactants. |
| Imaginary Frequency | A single negative (imaginary) frequency confirming it as a true transition state. |
Prediction of Reaction Outcomes and Selectivity
Predicting the outcome and selectivity of chemical reactions is a primary goal of computational chemistry. For this compound, theoretical models could be employed to understand its reactivity. These models often rely on quantum mechanical calculations to map out the potential energy surface of a reaction.
Key areas of investigation would include:
Identification of Reactive Sites: Computational methods can determine the most likely sites for electrophilic or nucleophilic attack by analyzing the molecule's electronic structure (e.g., atomic charges, frontier molecular orbitals).
Transition State Theory: By locating and characterizing the transition state structures for various possible reaction pathways, the activation energies can be calculated. Lower activation energies typically correspond to faster, more favorable reactions.
Thermodynamic vs. Kinetic Control: Computational analysis can predict whether a reaction will be under thermodynamic control (favoring the most stable product) or kinetic control (favoring the product formed most quickly) by calculating the energies of reactants, products, and transition states.
A hypothetical data table for predicted reaction outcomes might look like this:
| Reaction Type | Predicted Major Product(s) | Calculated Activation Energy (kcal/mol) | Predicted Selectivity |
| Electrophilic Addition | (Hypothetical Product A) | (Calculated Value) | (e.g., Markovnikov) |
| Nucleophilic Attack | (Hypothetical Product B) | (Calculated Value) | (e.g., Regioselective) |
| Cycloaddition | (Hypothetical Product C) | (Calculated Value) | (e.g., Stereospecific) |
Note: The data in this table is hypothetical and serves as an example of the type of information that would be generated from such a study.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape and flexibility of a molecule are crucial to its properties and reactivity. Conformational analysis and molecular dynamics (MD) simulations are the primary computational tools used to explore these aspects.
For this compound, these studies would involve:
Potential Energy Surface Scanning: Systematically rotating the rotatable bonds in the molecule to identify all possible low-energy conformations (conformers).
Calculation of Conformational Energies: Determining the relative stability of each conformer. This can reveal the most likely shape of the molecule under given conditions.
Molecular Dynamics Simulations: Simulating the movement of the atoms in the molecule over time. This provides insights into the dynamic behavior of the molecule, including conformational changes and vibrational motions.
A summary of a hypothetical conformational analysis could be presented as follows:
| Conformer | Dihedral Angle (°C-C-C=C) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| 1 | (Calculated Value) | 0.00 (most stable) | (Calculated Value) |
| 2 | (Calculated Value) | (Calculated Value) | (Calculated Value) |
| 3 | (Calculated Value) | (Calculated Value) | (Calculated Value) |
Note: The data in this table is hypothetical and serves as an example of the type of information that would be generated from such a study.
Prediction of Spectroscopic Parameters
Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming the structure of a compound.
For this compound, the following spectroscopic properties could be calculated:
NMR Spectroscopy: Calculation of the chemical shifts (¹H and ¹³C) and coupling constants. These predicted values can be compared with experimental NMR data to aid in signal assignment.
Infrared (IR) Spectroscopy: Prediction of the vibrational frequencies and their intensities. This helps in identifying the characteristic functional groups present in the molecule.
UV-Vis Spectroscopy: Calculation of the electronic transitions to predict the wavelengths of maximum absorption (λmax).
A table of predicted spectroscopic data might be structured as follows:
| Parameter | Atom/Group | Predicted Value |
| ¹H NMR Chemical Shift (ppm) | H at C-2 | (Calculated δ) |
| ¹³C NMR Chemical Shift (ppm) | C-4 | (Calculated δ) |
| IR Frequency (cm⁻¹) | C=C stretch | (Calculated ν) |
| UV-Vis λmax (nm) | π → π* transition | (Calculated λ) |
Note: The data in this table is hypothetical and serves as an example of the type of information that would be generated from such a study.
Synthetic Utility of 7 Bromo 4 Methylenechromane As a Chemical Building Block
Enabling Fragment in the Synthesis of Complex Organic Molecules
The 7-bromo-4-oxochromane core is a valuable starting point for the synthesis of more elaborate molecules, including natural products and their analogues. Chromanones, in general, are recognized as key intermediates in the synthesis of flavonoids, isoflavonoids, and other biologically active compounds. The bromine atom at the 7-position can be exploited in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds, thereby extending the molecular framework.
The carbonyl group at the 4-position is also a key functional handle. It can undergo a variety of transformations, such as reduction to an alcohol, reductive amination to introduce nitrogen-containing moieties, or conversion to an enolate to enable alpha-functionalization. For instance, the reduction of the carbonyl group in 8-bromo-6-chloro-2-pentylchroman-4-one with sodium borohydride yields the corresponding alcohol, which can be further dehydroxylated to the chromane (B1220400). acs.org This sequence of reactions demonstrates how the 4-position can be modified to generate saturated chromane derivatives, which are common motifs in many bioactive molecules.
Scaffold for Structural Diversification
The 7-bromo-4-oxochromane scaffold is ideally suited for the creation of compound libraries for drug discovery and chemical biology. The differential reactivity of the aromatic bromine and the carbonyl group allows for a systematic and combinatorial approach to structural diversification.
Researchers have synthesized a series of substituted chroman-4-one and chromone (B188151) derivatives to explore their structure-activity relationships as Sirtuin 2 (SIRT2) inhibitors. acs.org Starting from bromo-substituted chroman-4-ones, various alkyl chains were introduced at the 2-position, and the impact of substituents at the 6-, 7-, and 8-positions was investigated. This work underscores how the chromanone core can be systematically decorated to optimize biological activity. For example, it was found that electron-withdrawing groups at the 6- and 8-positions were crucial for high potency. acs.org
The following table summarizes the synthesis of various substituted chroman-4-ones and their resulting SIRT2 inhibitory activity, illustrating the scaffold's utility in generating diverse structures with varying biological effects.
| Compound | R2-Substituent | R6-Substituent | R8-Substituent | SIRT2 Inhibition (%) at 200 µM |
| 1a | n-Pentyl | Cl | Br | 88 |
| 1i | n-Pentyl | H | Br | 39 |
| 1j | n-Pentyl | F (at R7) | H | 18 |
| 1m | n-Pentyl | NO2 | H | 79 |
Data sourced from a study on substituted chroman-4-one and chromone derivatives as SIRT2 inhibitors. acs.org
Precursor for Advanced Heterocyclic Systems
The chromanone framework can be elaborated into more complex, fused heterocyclic systems. The inherent reactivity of the scaffold allows for the construction of novel polycyclic architectures, which are of significant interest in medicinal chemistry due to their conformational rigidity and potential for specific biological interactions.
For example, a phosphine-mediated tandem [3 + 2] cyclization/intramolecular Wittig reaction of 3-aroylcoumarins with alkynones has been developed to synthesize 2-chromanone-fused bicyclo[3.2.0]heptenones. rsc.org While not directly starting from a 7-bromo-4-oxochromane, this methodology highlights how the chromanone core can participate in sophisticated cyclization cascades to build intricate bicyclic systems.
Furthermore, the enantioselective synthesis of fluorinated tricyclic chromanones has been achieved through a tandem reaction between 2-fluorinated 1-(2-hydroxyaryl)-1,3-diketones and α,β-unsaturated aldehydes. rsc.org This demonstrates the utility of chromanone precursors in constructing polycyclic systems with multiple stereogenic centers.
Role in Developing New Synthetic Methodologies
The reactivity of the chromanone scaffold has been leveraged to develop novel synthetic methods, particularly in the areas of tandem reactions and stereoselective transformations.
Tandem or cascade reactions are highly efficient processes that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity. The chromanone scaffold has been a key substrate in the development of such reactions.
Several notable examples include:
Visible-light-promoted tandem radical fluoroalkylation/cyclization: This method has been used to access fluoroalkyl-containing chromones and chroman-4-ones. nih.govresearchgate.net The reaction proceeds via a cascade radical fluoroalkylation/cyclization of o-hydroxyaryl enaminones or 2-(allyloxy)benzaldehydes, offering an efficient route to functionalized chromanone derivatives. nih.gov
Organocatalytic domino Michael/hemiacetalization: This reaction, involving aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, provides a highly stereoselective synthesis of cis-3,4-disubstituted chroman-2-ols, which can be subsequently oxidized to the corresponding chroman-2-ones. nih.gov
The development of stereoselective methods for the synthesis of chromane derivatives is of great importance, as the biological activity of chiral molecules is often dependent on their stereochemistry.
Recent advances in this area include:
Asymmetric Radical Bicyclization: A cobalt(II)-catalyzed asymmetric radical bicyclization of diazomalonates has been developed for the stereoselective construction of cyclopropane-fused tricyclic chromanones. nih.gov This method provides access to complex chiral chromanone structures with excellent control of both diastereoselectivity and enantioselectivity. nih.gov
Domino Reactions Catalyzed by Modularly Designed Organocatalysts: A highly enantio- and diastereoselective synthesis of functionalized chroman-2-ones and chromanes has been achieved using an organocatalytic domino Michael/hemiacetalization reaction. rsc.org This approach yields the target products in high yields with excellent diastereomeric ratios and enantiomeric excesses. rsc.org
Lewis Base Catalyzed Carbosulfenylation: Enantioenriched 3,4-disubstituted chromans have been synthesized through this transformation, which affords these challenging structures in moderate to high yields and with excellent enantioselectivities. nih.gov
The table below provides an overview of the stereoselective synthesis of various chroman-2-ones via a domino Michael/hemiacetalization reaction followed by oxidation.
| Aldehyde Substituent (R) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| Ethyl | 97 | 81:19 | 97 |
| n-Propyl | 93 | 85:15 | 98 |
| n-Butyl | 90 | 89:11 | 98 |
| n-Hexyl | 91 | 91:9 | 98 |
| Isopropyl | 69 | 85:15 | 96 |
Data from a study on the stereoselective synthesis of chromane derivatives via a domino reaction. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
